![molecular formula C28H25NO3 B12034373 1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355826-52-7](/img/structure/B12034373.png)
1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate
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Overview
Description
1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.
Esterification: The final step involves the esterification of the quinoline derivative with 1-Oxo-1-(p-tolyl)propan-2-yl chloride under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.
Quinoline-4-carboxylic acid: A simpler derivative used in various chemical syntheses.
2-Methylquinoline: A basic quinoline derivative with a methyl group at the 2-position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a quinoline core substituted with p-tolyl groups and a carboxylate functional group. Its unique structure may confer specific interactions with biological targets, making it a subject of interest for drug discovery.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of quinoline have shown inhibitory effects on various cancer cell lines. The potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .
- Antiproliferative Effects : In vitro studies have demonstrated that related quinoline derivatives exhibit cytotoxicity against a range of human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC50 values indicating effective inhibition of cell proliferation .
Antibacterial Activity
Quinoline derivatives have also been explored for their antibacterial properties. Notably, some compounds have shown activity against resistant strains of bacteria such as C. difficile. For example, certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to established antibiotics .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Interaction : The compound likely interacts with specific enzymes that play roles in cancer progression and bacterial survival.
- Cellular Uptake : Structural modifications may enhance cellular uptake, leading to increased efficacy against targeted cells.
- Signal Pathway Modulation : It may modulate signaling pathways associated with apoptosis and cell cycle regulation.
Study on Anticancer Activity
A study focusing on quinoline derivatives demonstrated that modifications at the 4-carboxy position significantly enhanced anticancer activity against various cell lines. The results indicated that compounds sharing structural similarities with this compound could serve as promising candidates for further development in cancer therapy .
Study on Antibacterial Efficacy
Another investigation highlighted the antibacterial potential of quinoline derivatives against C. difficile. The study found that certain compounds exhibited potent bactericidal activity, suggesting that the incorporation of specific substituents could improve efficacy against resistant strains .
Data Table: Biological Activity Overview
Properties
CAS No. |
355826-52-7 |
---|---|
Molecular Formula |
C28H25NO3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H25NO3/c1-17-5-10-21(11-6-17)26-16-24(23-15-19(3)9-14-25(23)29-26)28(31)32-20(4)27(30)22-12-7-18(2)8-13-22/h5-16,20H,1-4H3 |
InChI Key |
WKTIUPMGNLXRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC(C)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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